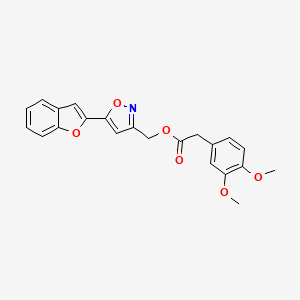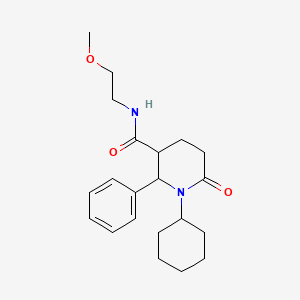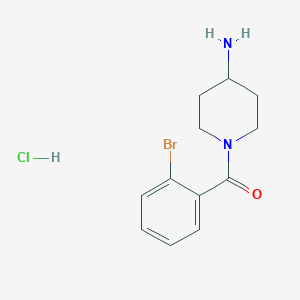
N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22FN3O5S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Insecticide Development
Flubendiamide, a compound with a complex structure similar to the queried chemical, represents a novel class of insecticides characterized by unique chemical substituents. This compound exhibits exceptionally potent insecticidal activity, particularly against lepidopterous pests, including strains resistant to existing insecticides. Its distinct mode of action, characterized by a unique larval body contraction, differentiates it from other commercial insecticides, suggesting potential for N1-ethyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide in pest management strategies (Tohnishi et al., 2005).
Advancements in Chemical Synthesis
Research into oxidative enantioselective α-fluorination of aliphatic aldehydes through N-heterocyclic carbene catalysis presents a novel method in chemical synthesis, potentially relevant for derivatives of this compound. This process, which employs N-fluorobis(phenyl)sulfonimide as both an oxidant and "F" source, highlights innovative pathways for creating complex molecules with high enantioselectivity, showcasing the compound's potential in the synthesis of fluorinated organic compounds (Li, Wu, & Wang, 2014).
Pesticide Metabolism and Resistance Studies
Studies on the differential metabolism of sulfoximine and neonicotinoid insecticides provide insights into the metabolic pathways and resistance mechanisms of pests towards new chemical classes. Research showing that certain enzymes metabolize neonicotinoids but not sulfoxaflor or its derivatives suggests potential for this compound in developing insecticides with reduced resistance issues. This research underscores the importance of understanding metabolic pathways in the development of novel pest control agents (Sparks et al., 2012).
Biocompatible Materials Development
The synthesis and application of polymers initiated by perfluoroalkanesulfoneimides for electrophoretic deposition with bioactive glass illustrate the potential of compounds like this compound in biomedical engineering. These polymers, utilized in coatings and biocompatible materials, highlight the versatility of fluorosulfonimide derivatives in creating advanced materials for medical applications (Hayashi & Takasu, 2015).
Drug Metabolism and Pharmacokinetics
The application of biocatalysis to drug metabolism, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates the relevance of this compound in pharmacological research. This approach facilitates the production of metabolites for structural characterization and pharmacokinetic studies, essential for drug development processes (Zmijewski et al., 2006).
特性
IUPAC Name |
N-ethyl-N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5S/c1-3-18-15(21)16(22)19-10-14-20(7-4-8-25-14)26(23,24)13-6-5-12(17)9-11(13)2/h5-6,9,14H,3-4,7-8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKRTJONRLOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2428428.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)
![(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2428432.png)




![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)




![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)
![6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2428451.png)